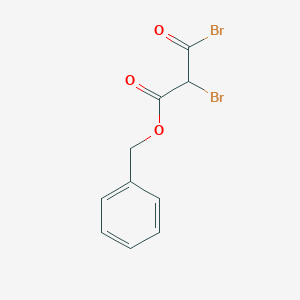
Benzyl 2,3-dibromo-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2,3-dibromo-3-oxopropanoate is an organic compound characterized by the presence of a benzyl group attached to a 2,3-dibromo-3-oxopropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3-dibromo-3-oxopropanoate typically involves the bromination of benzyl 3-oxopropanoate. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 3 positions of the propanoate moiety .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of photochemical bromination in continuous flow reactors has been explored to achieve high selectivity and conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2,3-dibromo-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to less reactive functionalities such as hydrogen or hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzyl derivatives .
Applications De Recherche Scientifique
Benzyl 2,3-dibromo-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of Benzyl 2,3-dibromo-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The dibromo groups make the compound highly reactive, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Benzyl 3-oxopropanoate: Lacks the dibromo groups, making it less reactive in certain chemical reactions.
Benzyl 2-bromo-3-oxopropanoate: Contains only one bromine atom, resulting in different reactivity and applications.
Benzyl 2,3-dichloro-3-oxopropanoate: Similar structure but with chlorine atoms instead of bromine, leading to variations in chemical behavior and reactivity.
Uniqueness: Benzyl 2,3-dibromo-3-oxopropanoate is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
90497-46-4 |
|---|---|
Formule moléculaire |
C10H8Br2O3 |
Poids moléculaire |
335.98 g/mol |
Nom IUPAC |
benzyl 2,3-dibromo-3-oxopropanoate |
InChI |
InChI=1S/C10H8Br2O3/c11-8(9(12)13)10(14)15-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
NRNLBYSLDOOKLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(C(=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



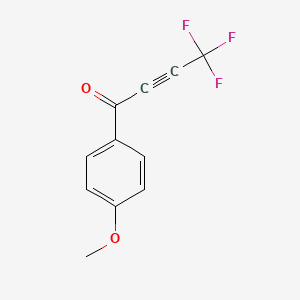
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)
![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)
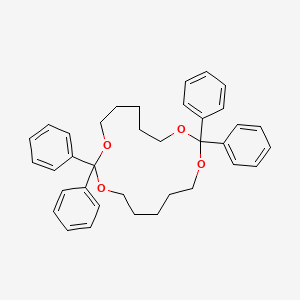
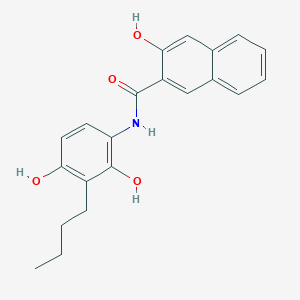

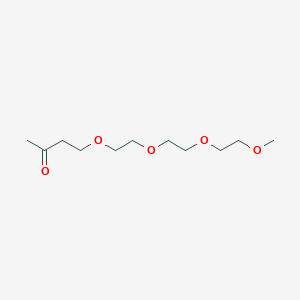

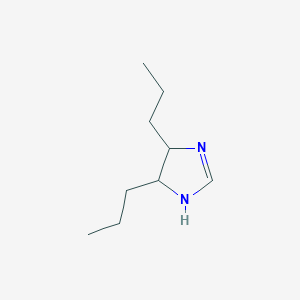
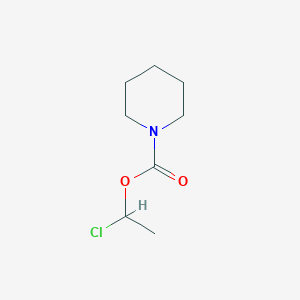
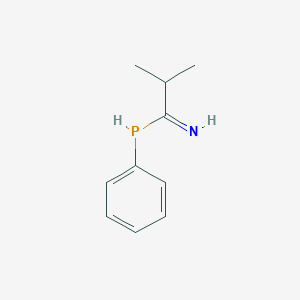
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
